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Demeton-O

Cat. No.: B165995
CAS No.: 298-03-3
M. Wt: 258.3 g/mol
InChI Key: DGLIBALSRMUQDD-UHFFFAOYSA-N
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Description

Historical Context of Organophosphate Insecticide Research

The history of organophosphate research dates back to the 1800s with the synthesis of organic phosphorus compounds. worldscientific.comrevistamedicinamilitara.ro Little was known about their toxicity until the 1930s when German company IG Farbenindustrie investigated their chemistry and toxicity for synthetic insecticide development. worldscientific.com This period saw the synthesis of numerous organophosphates, including the creation of early organophosphate insecticides. revistamedicinamilitara.rowikipedia.org Following World War II, research and development in organophosphate synthesis continued in other countries, leading to the commercialization of compounds like parathion (B1678463) and malathion (B1675926) as insecticides in the United States. wikipedia.orgnih.gov While initially less prominent than organochlorine insecticides, organophosphates became the most important class globally after many organochlorines were banned in the 1970s. wikipedia.org

Isomeric Forms of Demeton (B52138) and Specific Research Focus on Demeton-O

Demeton is a commercial insecticide that exists as a mixture of two isomers: this compound and Demeton-S. wikipedia.orgherts.ac.ukgezondheidsraad.nl This mixture is typically in a ratio of approximately 2:1 of Demeton-S to this compound. wikipedia.org this compound is also known by names such as Demeton thionate or Systox (referring to the mixture). wikipedia.orgtandfonline.com The chemical formula for this compound is C₈H₁₉O₃PS₂. nih.govuni.lu

Research has specifically focused on differentiating the properties and activities of this compound and Demeton-S due to their presence in the commercial product and their varying biological effects. Studies have shown that the two isomers can have different toxicological profiles and behaviors in biological and environmental systems. For instance, early toxicological studies with purified isomers revealed that Demeton-S was approximately ten times more toxic to insects and mammals than this compound. tandfonline.com This difference in toxicity between the isomers helped explain some inconsistencies in early research on the mixture's effects. tandfonline.com The separation of these isomers has been a key aspect of research to study their individual properties, with techniques like countercurrent chromatography being developed for preparative separation. tandfonline.com

Significance of this compound in Environmental and Biochemical Research Paradigms

This compound holds significance in environmental and biochemical research due to its nature as an organophosphate and its presence in the environment as a component or metabolite of Demeton.

In environmental research, the fate and behavior of this compound in various matrices like soil and water are subjects of study. While specific detailed data on the environmental fate of this compound alone can be limited, research on the Demeton mixture and related compounds provides insights. herts.ac.ukherts.ac.uk Studies on Demeton-S-methyl, a related compound, indicate rapid hydrolysis, particularly in alkaline conditions, and breakdown in soil. waterquality.gov.au Research on the interaction of organophosphorus pesticides with metal ions in aquatic environments also highlights the factors influencing their hydrolytic fate. sigmaaldrich.cn

Research findings on the translocation of Demeton isomers in plants, such as in studies with Aphis fabae on broad beans, demonstrate their systemic action and differential movement within plant tissues. cambridge.org Using radioassay techniques, researchers have shown that when applied to roots, radioactive material from Demeton-S translocated to all parts of the plant, with higher concentrations in leaves than stems. cambridge.org

Interactive Table: Properties of Demeton Isomers (Based on available data for the mixture and isomers)

PropertyDemeton (Mixture)This compoundDemeton-S
AppearanceAmber oily liquid wikipedia.org, Bright yellow oil herts.ac.ukColorless to amber oily liquid wikipedia.orgColorless oily liquid nih.gov
OdorSulphur-like wikipedia.org, Pronounced mercaptan-like nih.govSulfur-like wikipedia.orgUnpleasant odor nih.gov
Molecular FormulaC₈H₁₉O₃PS₂ (for both isomers) wikipedia.orgnih.govnih.govC₈H₁₉O₃PS₂ nih.govC₈H₁₉O₃PS₂ nih.gov
Molecular Weight258.34 herts.ac.uk258.3 g/mol nih.gov258.3 g/mol nih.gov
Solubility in Water2.0 g/100 mL wikipedia.org, 666 mg/L at 20°C herts.ac.uk-0.01 g/100 g solvent wikidata.org
Boiling Point128 °C wikipedia.org--
Density1.146 g/cm³ wikipedia.org-1.12 ± 0.01 g/cm³ at 20°C wikidata.org
PubChem CID24722 herts.ac.uk9273 nih.govuni.lu24723 wikipedia.orgnih.govwikidata.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O3PS2 B165995 Demeton-O CAS No. 298-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
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InChI

InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIBALSRMUQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041839
Record name Demeton-O
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Molecular Weight

258.3 g/mol
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CAS No.

298-03-3
Record name Demeton-O
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Record name Demeton-O [BSI:ISO]
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Synthetic Pathways and Chemical Reactivity of Demeton O

Methodologies for the Synthesis of Demeton-O

Demeton (B52138), the mixture containing this compound, can be synthesized through several routes.

One method for producing the Demeton isomers involves the reaction of 2-hydroxyethylethyl sulfide (B99878) with diethyl phosphor chloride thiolate in a solvent like toluene. This reaction is typically carried out in the presence of anhydrous sodium carbonate and metallic copper. wikipedia.orgsmolecule.com This process yields a mixture of Demeton-S and this compound. wikipedia.org

Another related synthesis route, specifically mentioned for this compound-methyl (a related compound), involves the reaction between thiodiglycol (B106055) and dimethyl thiophosphate. In this reaction, the sulfur atom in the thiophosphate is described as attacking an oxygen atom in thiodiglycol, leading to the formation of the product. smolecule.comwikipedia.org While this describes the methyl analog, it illustrates a potential mechanism involving these functional groups in the synthesis of this compound as well.

Alkylation reactions are also employed in the synthesis of this compound and related compounds. For Demeton-S-methyl, a synthesis route involves the alkylation of dimethyl dithiophosphoric acid with 2-(ethylmercapto)-ethyl chloride. wikipedia.orgnih.gov This type of alkylation, where an alkyl halide reacts with a thiophosphate or dithiophosphate, is a common strategy for forming the P-S-C linkage present in this compound. ucc.ie

Reaction Mechanisms Involving Thiodiglycol and Thiophosphates

Isomerization and Stereochemical Considerations in the Demeton Series

Isomerization between the thiono (P=S) and thiol (P=O) forms is a significant aspect of the chemistry of Demeton and related organophosphates. This compound is the thiono isomer, while Demeton-S is the thiol isomer.

The isomerization between this compound and Demeton-S is an O-S isomerization process, where the thiono sulfur atom and an alkoxy oxygen atom exchange positions on the phosphorus atom. annualreviews.org This isomerization can occur under various conditions.

Kinetic studies have been conducted on the isomerization of Demeton. Research by Fukuto and Metcalf indicated that the isomerization of Demeton follows first-order kinetics. annualreviews.org Their work, along with that of Henglein and Schrader, suggested that the isomerization is enhanced by polar solvents, supporting a mechanism involving an ionic intermediate. annualreviews.org

A study by Henglein and Schrader provided data on the time required for a 10% rearrangement (isomerization from P=S to P=O) for Demeton-S-methyl and Demeton at different temperatures. inchem.org While this data is for the methyl analog and the mixture, it highlights the temperature dependence of this isomerization process.

CompoundTemperature (°C)Days for 10% Rearrangement
Demeton-S-methyl20104
3026
408
Demeton (mixture)20460
30320
4091

This compound can be isomerized to Demeton-S using heat. wikipedia.orgsmolecule.com Thermal isomerization is a known phenomenon in organophosphates containing the P=S functionality. For instance, thermal isomerization has been demonstrated for methyl parathion (B1678463), where heating at 150°C resulted in significant isomerization to the S-methyl isomer. epa.gov The rate of thermal isomerization is dependent on temperature. inchem.org

O-S Isomerization Processes and Their Kinetic Studies

Abiotic Degradation Pathways of this compound

Abiotic degradation refers to the breakdown of a compound in the environment through non-biological processes, such as hydrolysis, photolysis, and oxidation. cabidigitallibrary.org

Hydrolysis is a significant abiotic degradation pathway for organophosphates. While specific hydrolysis data for this compound was not extensively detailed, related compounds like Demeton-S-methyl show hydrolysis in water, with the rate being pH-dependent, occurring faster under alkaline conditions. nih.govinchem.org The hydrolysis of Demeton-S has a half-life of approximately 53 days at pH 5.7 and 27 °C. smolecule.com It is likely that this compound undergoes similar hydrolytic degradation.

Oxidation is another important abiotic transformation. The thioether group in this compound can be oxidized to a sulfoxide (B87167) and further to a sulfone. wikipedia.orgsmolecule.com This oxidative metabolism is also observed in the biological degradation of this compound. wikipedia.org

Photodegradation, the breakdown by light, can also occur. For Demeton-S-methyl, direct photodegradation in aqueous solution is not expected as it does not absorb light at relevant wavelengths. However, indirect photolysis, sensitized by substances like humic acid, can occur. inchem.org Similar behavior might be expected for this compound.

The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated, indicating an atmospheric half-life of approximately 3 hours. nih.gov This suggests that atmospheric oxidation by hydroxyl radicals is a relevant abiotic degradation pathway in the gas phase.

Hydrolytic Stability and Kinetics under Varying Environmental Conditions

Hydrolysis is a critical degradation pathway for organophosphorus compounds like this compound, and its rate is significantly influenced by environmental conditions, particularly pH and temperature nrt.org. While specific kinetic data for the hydrolysis of this compound alone is limited in the provided sources, studies on the Demeton mixture and related compounds like Demeton-S and Demeton-S-methyl provide insights into the expected behavior.

Hydrolysis of the phosphate (B84403) ester bond is accelerated under alkaline conditions epa.govsmolecule.com. In alkaline environments (pH > 9), rapid cleavage of this bond occurs, potentially yielding products such as 2-(ethylsulfonyl)ethanol (B1294784) and dimethyl thiophosphate . Under acidic conditions (pH < 4), hydrolysis is generally slower, potentially leading to the formation of sulfonic acid derivatives .

Studies on Demeton-S-methyl, a related organothiophosphate, demonstrate the pH dependence of hydrolysis. At 22°C, the half-life of Demeton-S-methyl was reported as 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9 inchem.orgagropages.comchemicalbook.com. Similarly, the hydrolysis half-life of Demeton-S was reported as 53 days at pH 5.7 and 27 °C, increasing to 347 days at 15 °C nih.govnih.gov. The Demeton mixture has been shown to be rapidly hydrolyzed under alkaline conditions, with reported half-lives of 75 minutes for the thiono isomer (this compound) and 0.85 minutes for the thiolo isomer (Demeton-S) at 20°C and pH 13 chemicalbook.com. At pH 9 and 70°C, the half-life of Demeton (the mixture) is approximately 1.25 hours, while at pH 1-5, it is over 11 hours chemicalbook.com.

The following table summarizes hydrolysis half-life data for related compounds, illustrating the general trend of pH-dependent hydrolysis in this class of chemicals:

CompoundTemperature (°C)pHHalf-life (days)Citation
Demeton-S-methyl22463 inchem.orgagropages.comchemicalbook.com
Demeton-S-methyl22756 inchem.orgagropages.comchemicalbook.com
Demeton-S-methyl2298 inchem.orgagropages.comchemicalbook.com
Demeton-S275.753 nih.govnih.gov
Demeton-S155.7347 nih.gov
Demeton (mixture)2013~0.05 (thiono) chemicalbook.com
Demeton (mixture)2013~0.0006 (thiolo) chemicalbook.com
Demeton (mixture)709~0.05 chemicalbook.com
Demeton (mixture)Not specified1-5>0.46 chemicalbook.com

Note: Half-lives for the Demeton mixture at pH 13 and pH 9/70°C were converted from minutes/hours to days for consistency.

Photolytic Decomposition Pathways and Products

Photolytic decomposition, the breakdown of compounds induced by light, can also contribute to the environmental fate of organophosphorus pesticides nrt.org. While direct, detailed information on the specific photolytic decomposition pathways and products of this compound is not extensively available in the provided search results, data on related compounds offer some indication of potential behavior.

Photodegradation has been observed for this compound-methyl sulfone under UV exposure, leading to the formation of non-toxic phosphates . Demeton-S has been shown to undergo photolysis on soil surfaces when exposed to natural sunlight nih.govnih.gov.

For Demeton-S-methyl, direct photodegradation in aqueous solution is not expected as it does not absorb light at wavelengths of 247 nm or longer inchem.org. However, sensitized or indirect photolysis can occur in the presence of photosensitizers such as humic acid, resulting in a reported half-life of 8 hours when irradiated with a high-pressure mercury vapor lamp in the presence of humic acid inchem.org. The photolytic activation of Demeton-S-methyl has been linked to thiooxidation, leading to the formation of oxydemeton-methyl (B133069) chemicalbook.comchemdad.com.

Although specific photolytic products for this compound were not detailed in the provided sources, general thermal decomposition of this compound-methyl sulfone at elevated temperatures (>100°C) has been reported to yield primary products including sulfur dioxide, ethylene, and methyl phosphate derivatives . This suggests potential fragmentation pathways under energetic conditions.

Environmental Distribution and Persistence Studies

Soil Adsorption, Leaching, and Runoff Dynamics

The interaction of this compound with soil particles influences its potential for leaching into groundwater and transport via surface runoff. Sorption of pesticide molecules in soil can reduce runoff, leaching, uptake, and bioavailability. nih.gov Factors significantly affecting soil adsorption include clay types, mineral oxides, the percentage of organic matter, soil pH, and soil water content. unl.edu Herbicides with low sorption indices are more prone to leaching. unl.edu Soil pH, in particular, regulates sorption and controls chemical speciation, mobilization, and bioavailability. nih.gov

While specific data for this compound's soil adsorption, leaching, and runoff dynamics are not extensively detailed in the provided information, organophosphorus pesticides generally exhibit varying degrees of solubility and can leach through soil, potentially contaminating groundwater. nih.gov The extent of pesticide loss in surface runoff is determined by pesticide availability, the extent of surface runoff, and soil erosion. uoguelph.ca Increased adsorption due to higher organic matter content can retard leaching but may prolong presence in the runoff zone, increasing runoff loss potential. uoguelph.ca

Aquatic Transport and Sediment Partitioning Behavior

The movement and distribution of this compound in aquatic environments involve transport within the water column and partitioning between the water phase and sediment. For organophosphate compounds in general, there is a tendency to strongly partition from water into particulate and dissolved organic matter, as well as organic sediment. usgs.gov This can result in sediment concentrations significantly higher than those in the water column. usgs.gov

Volatilization and Atmospheric Transport Potential

Volatilization is a process by which pesticides can move from soil and plant surfaces into the atmosphere. nih.gov The potential for volatilization is influenced by physicochemical properties such as vapor pressure. nih.gov Once in the atmosphere, pesticides can undergo atmospheric transport, including long-range transport. nih.govresearchgate.net

This compound has been detected in studies analyzing pesticides in fine airborne particles, indicating its presence in the atmosphere. nih.gov Volatile pesticides can enter the atmosphere soon after application or through volatilization from treated surfaces. nih.gov Semi-volatile pesticides can exist in both gaseous and particulate phases in the atmosphere. nih.gov Atmospheric transport can disperse pesticides from agricultural areas to non-target ecosystems. researchgate.net

Microbial Degradation and Bioremediation Research

Microbial degradation plays a crucial role in the breakdown and detoxification of organophosphate compounds in the environment. Bioremediation techniques leverage the metabolic capabilities of microorganisms to clean up contaminated sites. clu-in.orgmdpi.comepa.gov

Isolation and Characterization of Microbial Strains Involved in Organophosphate Degradation

Numerous microbial strains, primarily bacteria and some fungi, have been identified and isolated for their ability to degrade a wide range of organophosphorus compounds in both liquid cultures and soil systems. oup.comoup.com The isolation of these microorganisms is important for understanding the mechanisms of microbial metabolism and for developing bioremediation strategies. oup.com

Examples of bacterial genera reported to be involved in the degradation of organophosphate pesticides include Flavobacterium sp. oup.comoup.com, Pseudomonas sp. oup.commdpi.comfrontiersin.org, Rhodococcus ruber mdpi.com, Brevibacterium sp. oup.com, Burkholderia sp. oup.com, Acinetobacter sp. frontiersin.org, Pseudomonas stutzeri frontiersin.org, and Luteibacter jiangsuensis. frontiersin.org Some studies have focused on the degradation of Demeton-S-methyl by specific strains like Corynebacterium glutamicum asm.org and consortia involving Pseudomonas esterophilus and Rhodococcus ruber. mdpi.com While direct mentions of this compound degradation by specific isolated strains are less prevalent in the provided results compared to other organophosphates or Demeton-S-methyl, the capacity for organophosphate degradation is widespread among various microbial groups.

Enzymatic Biotransformation Mechanisms, Including Organophosphorus Hydrolase Activity

The microbial degradation of organophosphate compounds primarily occurs through enzymatic biotransformation. Hydrolysis of phosphorus-ester bonds (P-O, P-F, P-CN, P-S) is considered a significant step in the detoxification process. oup.comnih.govnih.gov Several enzymes are involved in the hydrolytic degradation of organophosphates. mdpi.com

Organophosphorus hydrolase (OPH), also known as phosphotriesterase (PTE), is a key enzyme in the detoxification of a broad spectrum of organophosphate pesticides and nerve agents by cleaving these bonds. frontiersin.orgnih.govnih.gov OPH enzymes can hydrolyze various phosphorus-ester bonds, although with varying efficiencies depending on the specific bond and substrate. nih.govnih.gov Research has focused on generating mutagenized OPH variants with improved activity against specific bond types, including the P-S bond found in some organophosphates like Demeton-S-methyl. nih.gov

Cometabolism Studies and the Influence of Environmental Factors on Biodegradation Rates

Detailed cometabolism studies specifically focused on this compound are not extensively documented in the provided search results. However, the biodegradation of organophosphates like demeton is influenced by environmental factors such as pH, temperature, and microbial activity ontosight.ai. Hydrolytic degradation, which can be microbially mediated (cometabolism), is a significant pathway. Alkaline conditions generally accelerate the hydrolysis of organophosphates chemicalbook.com. The half-life of demeton (the mixture) is reported to be longer under acidic conditions compared to alkaline conditions chemicalbook.com. Biodegradation in soil is considered a primary degradation route for related compounds like demeton-S-methyl, with a reported half-life of about 4 hours in non-sterile soil, indicating rapid microbial activity inchem.org.

Metabolic Pathways in Non Human Organisms

Oxidative Metabolism to Sulfoxide (B87167) and Sulfone Metabolites (e.g., this compound-methyl sulfone)

A principal metabolic pathway for this compound is the oxidation of the thioether moiety gezondheidsraad.nlinchem.org. This process occurs sequentially, first converting the thioether (-S-) group to a sulfoxide (-SO-) and then further oxidizing the sulfoxide to a sulfone (-SO₂-) . This oxidative pathway is analogous to the metabolism of Demeton-S wikipedia.org.

For this compound, a secondary oxidative pathway involves the oxidation of the P=S group to a P=O group, followed by subsequent oxidation of the thioether to the sulfoxide and sulfone forms gezondheidsraad.nl. This results in the formation of metabolites such as this compound sulfoxide and this compound sulfone. While this compound-methyl sulfone is mentioned as an example in the outline, the search results primarily discuss the oxidation of this compound to its corresponding sulfoxide and sulfone, and the oxidation of this compound-methyl to this compound-methyl sulfoxide and this compound-methyl sulfone herts.ac.uknih.gov.

Studies in biological systems, including plants and animals, have demonstrated the conversion of demeton (B52138) isomers to their corresponding sulfoxide and sulfone derivatives inchem.org. These oxidative metabolites can be more potent inhibitors of acetylcholinesterase than the parent compound inchem.org.

Hydrolytic Breakdown of this compound and its Metabolites

Both this compound and its oxidative metabolites undergo hydrolytic degradation gezondheidsraad.nl. This process involves the cleavage of ester bonds, leading to the formation of less toxic products . For the demeton isomers and their metabolites, hydrolysis can yield O,O-diethylphosphorothiolate (DEPTH) and O,O-diethylphosphorothionate (DETP) gezondheidsraad.nl. Hydrolysis is influenced by pH, with alkaline conditions promoting faster breakdown chemicalbook.com.

Comparative Metabolic Rates and Pathways Across Diverse Biological Systems (e.g., insects, plants, non-human mammals)

The metabolic rates and pathways of demeton isomers, including this compound, can vary across different biological systems such as insects, plants, and non-human mammals inchem.orgsmolecule.com. While the primary metabolic routes involving oxidation to sulfoxides and sulfones and subsequent hydrolysis are generally conserved, the efficiency and speed of these transformations can differ inchem.org.

Research indicates that mammals may metabolize demeton faster than insects or plants smolecule.com. Studies on the metabolism of related compounds like disulfoton (B1670778) in insects, plants, and rats showed that insects excreted toxic oxidative derivatives and hydrolytic products, whereas rats primarily excreted only the hydrolytic products, and at a slower rate inchem.org. In plants, the sulfoxide and sulfone metabolites have been shown to accumulate and persist inchem.org. For instance, studies with [14C]oxydemeton-methyl in sugar beets and cabbages showed the presence of the sulfone metabolite fao.org. The accumulation rates of metabolites can also differ between the demeton isomers in plants, with the thiol isomer metabolites accumulating more rapidly and being more persistent than the thiono isomer (this compound) metabolites inchem.org.

Data on the metabolism of demeton-S-methyl in rats showed almost complete metabolism, with the main route being oxidation to the sulfoxide (58%) and sulfone (6%), and another route involving O-demethylation healthcouncil.nl. While this is for the methyl analog, it illustrates the types of pathways observed in mammals.

Here is a summary of metabolic pathways and observed metabolites:

Organism TypePrimary PathwaysKey Metabolites Observed (Examples)Notes
Non-Human MammalsOxidation, HydrolysisSulfoxides, Sulfones, Hydrolytic products (e.g., DEPTH, DETP) gezondheidsraad.nlinchem.orgFaster metabolism compared to insects/plants smolecule.com. Excrete hydrolytic products inchem.org.
InsectsOxidation, HydrolysisSulfoxides, Sulfones, Hydrolytic products inchem.orgExcrete both oxidative and hydrolytic products inchem.org.
PlantsOxidation, HydrolysisSulfoxides, Sulfones inchem.orgfao.orgMetabolites can accumulate and persist inchem.org.

Interactive Data Table: Hydrolysis Half-Lives (Example Data - Based on related compounds where specific this compound data is limited)

While specific hydrolysis half-life data for this compound alone was not prominently found, data for related compounds like demeton-S-methyl illustrates the influence of pH inchem.orgagropages.com.

CompoundpHTemperature (°C)Half-life (days)Source
Demeton-S-methyl42263 inchem.orgagropages.com
Demeton-S-methyl72256 inchem.orgagropages.com
Demeton-S-methyl9228 inchem.orgagropages.com
Demeton-S Sulfoxide5.727~53 smolecule.com

Biochemical Mechanisms of Action and Interaction

Acetylcholinesterase (AChE) Inhibition by Demeton-O

The primary mechanism by which this compound acts is the inhibition of acetylcholinesterase. gezondheidsraad.nlsmolecule.com This enzyme is responsible for hydrolyzing acetylcholine (B1216132) into choline (B1196258) and acetate, thereby terminating neurotransmission at cholinergic synapses. wikipedia.orgresearchgate.net Inhibition of AChE by this compound leads to an excess of acetylcholine in the synaptic cleft. smolecule.com

Molecular Interactions and Binding Site Characterization

Organophosphates, including this compound, inhibit AChE by binding to the active site of the enzyme. smolecule.comwikipedia.org The active site of AChE is a gorge approximately 20 Å deep and contains a catalytic triad (B1167595) composed of three amino acids: serine, glutamate, and histidine. mdpi.comlupinepublishers.com Organophosphates like this compound phosphorylate the serine residue within this catalytic triad. wikipedia.orgresearchgate.netresearchgate.net This phosphorylation forms a stable conjugate with the enzyme, rendering it unable to hydrolyze acetylcholine. researchgate.netresearchgate.net

Kinetic Studies of Enzyme Inhibition and Reactivation

The inhibition of AChE by organophosphates like this compound is generally considered irreversible or quasi-irreversible. wikipedia.orgresearchgate.net The phosphorylation of the serine residue in the active site forms a stable bond. researchgate.netresearchgate.net However, the inhibited enzyme can undergo two processes: spontaneous reactivation and aging. researchgate.netnih.gov

Spontaneous reactivation involves the hydrolysis of the phosphate-enzyme conjugate, restoring the enzyme's activity. nih.gov Aging is a process where the inhibited enzyme undergoes a further chemical modification, typically dealkylation of the phosphate (B84403) group, which makes the inhibited enzyme resistant to spontaneous reactivation and oxime-induced reactivation. researchgate.netnih.gov

Kinetic studies on related organophosphates, such as demeton-S-methyl, which is structurally similar to this compound, have investigated the rates of inhibition, spontaneous reactivation, and aging. nih.govresearchgate.net These studies often employ time-progressive inhibition experiments with varying inhibitor concentrations and monitor the recovery of enzyme activity over time. nih.govresearchgate.net

A study on demeton-S-methyl with human acetylcholinesterase provided kinetic data, including the second-order rate constant of inhibition (ki), the spontaneous reactivation constant (ks), and the aging constant (kg). nih.gov These parameters are crucial for understanding the potency and persistence of AChE inhibition. The study indicated that demeton-S-methyl inhibition involves simultaneous spontaneous reactivation and aging. nih.gov

Neurotoxicological Mechanisms in Model Organisms (excluding human clinical trials)

Studies in model organisms have demonstrated that the primary mechanism of demeton (B52138) toxicity is the inhibition of AChE in nerve tissue. gezondheidsraad.nl This leads to a cascade of events disrupting normal neurological function.

Cellular and Subcellular Disturbances in Neural Tissues

The accumulation of acetylcholine at synapses due to AChE inhibition by compounds like this compound leads to continuous overstimulation of post-synaptic receptors. smolecule.com This prolonged stimulation can cause excitotoxicity, although the precise mechanisms and the extent to which this contributes to cellular damage are complex and may involve other factors. ecetoc.org

Organophosphates have been shown to induce various cellular and subcellular alterations in neural tissues in model systems. These can include changes in the cell cycle, alterations in mitochondrial membrane potential, and activation of caspases, suggesting the involvement of apoptotic pathways in some cases, although definitive evidence of widespread apoptosis or necrosis following OP exposure in vivo can be varied depending on the specific compound and exposure levels. vt.edu Some studies suggest that organophosphates can also interact with cytoskeletal proteins in nerve cells, potentially leading to histological damage and functional impairment independent of AChE inhibition. food.gov.uk

Research using human neuroblastoma cell lines as in vitro models has shown that organophosphates can affect gene expression, including genes involved in apoptosis, cell growth, and proliferation. researchgate.net Low doses of some OPs were found to affect genes in the spliceosome pathway, suggesting potential mechanisms of injury in neuronal cells beyond direct AChE inhibition. researchgate.net

Perturbations of Cholinergic Neurotransmission Pathways

The most significant perturbation caused by this compound is the disruption of cholinergic neurotransmission. gezondheidsraad.nlsmolecule.comrsc.org By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. smolecule.comwikipedia.org This results in excessive and prolonged stimulation of both nicotinic and muscarinic acetylcholine receptors on the post-synaptic membrane. researchgate.net

This overstimulation manifests as a range of cholinergic symptoms in model organisms, including tremors, salivation, fasciculations, and weakness. gezondheidsraad.nlwikipedia.org At higher levels of exposure, this can progress to more severe effects like convulsions and respiratory failure. wikipedia.org

While the primary target is the cholinergic system, some research suggests that organophosphates may also affect other neurotransmitter systems, including GABAergic, glutamatergic, dopaminergic, somatostatinergic, and noradrenergic pathways. rsc.org However, the extent to which this compound specifically impacts these other systems requires further investigation, and the effects on cholinergic neurotransmission are considered the primary mechanism of acute toxicity. rsc.org

Genotoxicity and Mutagenicity Studies in In Vitro Systems

In vitro studies have indicated that demeton has significant genotoxic potential. gezondheidsraad.nlwikipedia.org Genotoxicity refers to the ability of a chemical agent to damage genetic material, while mutagenicity is a specific type of genotoxicity that results in permanent heritable changes in the DNA sequence.

Studies using in vitro test systems, such as bacterial reverse mutation assays and mammalian cell gene mutation assays, have shown positive results for demeton, indicating its potential to induce gene mutations. gezondheidsraad.nlhealthcouncil.nl Cytogenicity assays in vitro have also been conducted to evaluate the potential of demeton to cause chromosomal damage. gezondheidsraad.nl

For example, methyl-S-demeton, a closely related compound, produced gene mutations in in vitro tests in bacteria and mouse lymphoma cells. healthcouncil.nl While in vitro studies suggest genotoxic potential, the relevance of these findings to in vivo genotoxicity in intact organisms can be complex and requires consideration of metabolic activation and detoxification processes. gezondheidsraad.nlhealthcouncil.nl

Data on the genotoxicity of demeton in test animals were not available in the search results. gezondheidsraad.nl However, in vitro mutagenicity tests for demeton have shown significant genotoxic potential. wikipedia.org

Here is a summary of some in vitro genotoxicity findings for demeton and related compounds:

CompoundTest SystemEndpointResultSource
DemetonIn vitro mutagenicity testsGene mutationsPositive gezondheidsraad.nlwikipedia.org
Methyl-S-demetonBacteriaGene mutationsPositive healthcouncil.nl
Methyl-S-demetonMouse lymphoma cellsGene mutationsPositive healthcouncil.nl
Disulfoton (B1670778)S. typhimurium, E. coliReverse mutationMutagenic epa.gov
DisulfotonHuman fibroblast cellsUnscheduled DNA synthesisInduce epa.gov

It is important to note that while in vitro studies provide valuable information on the potential for genotoxicity, in vivo studies are necessary to fully assess the risk in living organisms.

4.4. Developmental and Reproductive Effects in Experimental Animal Models

Studies in experimental animal models have investigated the potential developmental and reproductive toxicity of demeton, which is a mixture of this compound and demeton-S isomers. Research indicates that demeton may exert developmental effects in mice. A study involving Charles River CF-1 mice administered demeton via intraperitoneal injection on specific gestation days explored its teratogenic and embryotoxic potential. Single doses of 7 or 10 mg/kg body weight (bw) were given on gestation days 7, 8, 9, or 10, while single doses of 7, 10, or 14 mg/kg bw were administered on gestation day 11, and a single dose of 10 mg/kg bw on gestation day 12. gezondheidsraad.nl Additionally, consecutive doses of 10 mg/kg bw/day were administered on gestation days 7-9, 8-10, or 9-11. gezondheidsraad.nl

In some groups of pregnant mice, fetuses were examined via caesarean section on gestation days 16 and 18. gezondheidsraad.nl A dose-related decrease in the weights of 16-day fetuses was observed when demeton was administered as single doses on or after gestation day 9. gezondheidsraad.nl These effects were not apparent in 18-day fetuses. gezondheidsraad.nl While the percentage of resorptions was not impacted by demeton treatment, there was an increase in the percentage of dead fetuses, reaching statistical significance with treatment on gestation day 12. gezondheidsraad.nl

Further research on the teratogenicity of demeton, the parent compound of demeton-S-methyl, in CF#1 mouse embryos also reported effects. mmsl.cz A dose of 10 mg/kg was found to be mildly teratogenic when administered to mouse embryos between 7 and 10 days old. orst.edu This exposure was associated with digestive, nervous, and skeletal problems, including malformed digits and vertebrae, and cleft palate. orst.edu

However, a developmental toxicity study of demeton in mice was considered not adequate for the assessment of reproduction toxicity by one committee. gezondheidsraad.nl

Regarding reproductive effects, demeton-S-methyl, a related compound, does not appear to cause reproductive effects according to some sources. orst.edu However, daily oral doses of oxydemeton (Metasystox R), a derivative of demeton, in pregnant rats resulted in decreased cholinesterase activity and decreased body weight in the dams. orst.edu The female rats also exhibited tremors, but no evident effect on the fetuses was reported in this specific instance. orst.edu

A developmental toxicity study in rabbits orally treated with methyl-S-demeton during gestation days 6 to 18 showed maternal toxicity in the high-dose group, including diarrhoea, decreased food consumption, and reduced body weight gain. healthcouncil.nl A decrease in mean fetal body weight of 6.6% was noted in the high-dose group compared to controls. healthcouncil.nl However, no treatment-related effects were observed on reproductive parameters or the incidence of external, visceral, or skeletal malformations in the fetuses across any of the treated groups in this rabbit study. healthcouncil.nl The NOAEL for both maternal and developmental toxicity in this oral developmental toxicity study in rabbits was 6 mg/kg bw. healthcouncil.nl

Based on available data, methyl-S-demeton was not considered embryotoxic or teratogenic in some assessments. healthcouncil.nl

Data Table: Developmental and Reproductive Effects of Demeton and Related Compounds in Animal Models

CompoundAnimal ModelRoute of AdministrationGestation/Treatment PeriodObserved EffectsReference
DemetonCF-1 MouseIntraperitonealGestation days 7-12Dose-related decrease in 16-day fetal weights; increased dead fetuses (significant on day 12) gezondheidsraad.nl
DemetonCF#1 Mouse EmbryosNot specifiedGestation days 7-10Mildly teratogenic: digestive, nervous, skeletal problems, malformed digits/vertebrae, cleft palate orst.edu
Oxydemeton (Metasystox R)Pregnant RatOralNot specifiedDecreased maternal cholinesterase, decreased maternal body weight, maternal tremors; no evident effect on fetuses orst.edu
Methyl-S-demetonRat (2-generation)OralTwo generationsDose-dependent reduction in live pups and pup viability (likely due to maternal toxicity) healthcouncil.nl
Methyl-S-demetonChinchilla Hybrid RabbitOral (gavage)Gestation days 6-18Decreased mean fetal body weight (high dose); no treatment-related malformations or reproductive parameter effects healthcouncil.nl

Insecticide Resistance Mechanisms and Evolutionary Biology

Target-Site Resistance to Organophosphate Insecticides

Target-site resistance involves alterations to the protein that the insecticide binds to, reducing the insecticide's ability to inhibit its function. For organophosphates like Demeton-O, the primary target site is acetylcholinesterase. irac-online.org

Structural Modifications and Mutations in Acetylcholinesterase

Mutations in the gene encoding acetylcholinesterase (AChE) can lead to structural modifications in the enzyme, resulting in reduced sensitivity to organophosphate inhibition. mdpi.comcabidigitallibrary.org These mutations, often single nucleotide polymorphisms (SNPs), can alter amino acid residues near the enzyme's active site, affecting the binding affinity of the insecticide while ideally retaining sufficient catalytic activity for the organism's survival. jmb.or.krmdpi.comnih.gov

Research has identified specific mutations in AChE associated with resistance to organophosphates and carbamates in various insect species. For instance, a mutation changing a serine residue to phenylalanine (S431F) in AChE1 of Aphis gossypii has been shown to confer insensitivity to certain carbamates and organophosphates, although it remained sensitive to demeton-S-methyl. nih.gov Studies on Musca domestica (housefly) AChE have explored the impact of various mutations on sensitivity to organophosphates, including demeton-S-methyl. Mutational studies indicated that residues such as 327, 262, 82, 234, 236, and 585 can be important for sensitivity, and combinations of mutations can cooperatively enhance resistance levels. jmb.or.kr In Leptinotarsa decemlineata (Colorado potato beetle), mutations like T29P, R30K, and I392T in the AChE gene Ldace2 have been identified and are likely contributors to AChE insensitivity to organophosphates. nih.gov

These structural modifications impede the irreversible phosphorylation of the serine residue in the AChE active site by organophosphates, thus maintaining the enzyme's ability to hydrolyze acetylcholine (B1216132). jmb.or.kr

Alterations in Nicotinic Acetylcholine Receptor Subunits and Ligand Binding

While acetylcholinesterase is the primary target of organophosphates, alterations in nicotinic acetylcholine receptors (nAChRs) can also play a role in insecticide resistance, particularly in mechanisms involving altered cholinergic signaling. unimib.it Nicotinic acetylcholine receptors are ligand-gated ion channels that bind acetylcholine and are crucial for neurotransmission. wikipedia.orgmdpi.com They are composed of five protein subunits. mdpi.com Mutations or changes in the expression levels of specific nAChR subunits can affect the receptor's sensitivity to agonists like acetylcholine or potentially interact with insecticides or their metabolites, contributing to altered neuronal signaling and resistance phenotypes. unimib.it Although less directly targeted by organophosphates compared to AChE, the intricate balance of cholinergic neurotransmission means that modifications to nAChRs could indirectly influence the effectiveness of AChE-inhibiting insecticides. Research on nAChRs has focused on their role in various neurological functions and as targets for other types of insecticides and pharmacological agents. wikipedia.orgnih.gov

Metabolic Resistance Mechanisms

Metabolic resistance involves the increased capacity of insects to detoxify or sequester insecticides before they reach their target site. pjoes.comnih.gov This is primarily mediated by the enhanced activity or overexpression of detoxification enzymes. pjoes.comnih.govnih.gov The main enzyme families involved in metabolic resistance to insecticides, including organophosphates like this compound, are cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. pjoes.comnih.govnih.govscielo.brfrontiersin.orgsemanticscholar.org

Role of Cytochrome P450 Monooxygenases in this compound Detoxification

Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes involved in the oxidative metabolism of a wide range of endogenous and exogenous compounds, including insecticides. semanticscholar.orgnih.govmdpi.com Enhanced P450 activity is a major mechanism of metabolic resistance. mdpi.com This can occur through increased gene expression due to mutations in regulatory regions, gene amplification, or changes in enzyme structure and function. mdpi.com P450s can detoxify organophosphates through various reactions, such as oxidative desulfuration (converting the P=S bond to a P=O bond, which is often required for the compound to become an active AChE inhibitor, but further oxidation can lead to detoxification) or by cleaving the ester or thioester bonds. mdpi.comresearchgate.net

While specific studies detailing the direct detoxification of this compound by P450s in resistant insects were not extensively found, research on other organophosphates like dimethoate (B1670662) and demeton-S-methyl indicates the involvement of P450s in their metabolism. Elevated P450 activity has been associated with resistance to various insecticide classes, including organophosphates, in species like Tetranychus urticae (two-spotted spider mite) and Lygus lineolaris (tarnished plant bug). nih.govresearchgate.netmunisentzool.org Studies have shown that P450-mediated oxidative detoxification can enhance the toxicity of some organophosphates by converting them to more active forms (e.g., thion to oxon), but can also lead to detoxification through further metabolism. researchgate.net The specific role of P450s in this compound detoxification would likely involve similar oxidative processes, potentially breaking down the molecule into less toxic metabolites.

Esterase-Mediated Hydrolysis and Sequestration of this compound and its Metabolites

Esterases are a broad group of enzymes that hydrolyze ester bonds in various substrates, including many insecticides. scielo.brresearchgate.netresearchgate.net Increased esterase activity is a well-documented mechanism of metabolic resistance to organophosphate and carbamate (B1207046) insecticides. nih.govscielo.brmunisentzool.orgresearchgate.net Esterases can detoxify organophosphates by hydrolyzing ester or thioester bonds within the molecule, rendering them inactive. scielo.brresearchgate.net Additionally, some esterases can contribute to resistance by sequestering the insecticide, binding to it and preventing it from reaching its target site. munisentzool.org

Studies on Tetranychus urticae have shown that esterase-based resistance is a main mechanism against oxydemeton-methyl (B133069) (a related organophosphate), with resistant strains exhibiting significantly higher esterase activity compared to susceptible strains. munisentzool.org These esterases are thought to sequester or degrade insecticide esters before they can inhibit AChE. munisentzool.org Similarly, increased esterase activity has been linked to resistance to organophosphates and other insecticides in Lygus lineolaris. nih.gov The hydrolysis of ester bonds is a primary way insects metabolically detoxify insecticides. researchgate.net Given that this compound contains ester and thioester bonds, esterase-mediated hydrolysis is a likely pathway for its metabolic detoxification in resistant insects.

Glutathione S-Transferase Involvement in Conjugation Reactions

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione (GSH) to various electrophilic substrates, including insecticides and their metabolites. nih.govfrontiersin.orgnih.govresearchgate.netcambridge.org This conjugation reaction typically increases the water solubility of the insecticide, facilitating its excretion from the organism. frontiersin.orgnih.gov Elevated GST activity is another significant mechanism contributing to metabolic resistance in insects. pjoes.comnih.govnih.govfrontiersin.orgmunisentzool.org

GSTs play a role in the detoxification of various insecticides, including organophosphates. nih.govresearchgate.netcambridge.org Studies on Tetranychus urticae have indicated that glutathione S-transferase is one of the resistance mechanisms to oxydemeton-methyl. munisentzool.org Increased GST activity has also been observed in insecticide-resistant populations of Lygus lineolaris. nih.gov While the specific conjugation reactions involving this compound or its metabolites and glutathione catalyzed by GSTs were not detailed in the search results, the general role of GSTs in conjugating electrophilic compounds suggests their potential involvement in the detoxification of this compound or its breakdown products. nih.gov GSTs work in conjunction with other detoxification enzymes, representing a crucial phase II metabolic pathway that further processes metabolites generated by phase I enzymes like P450s and esterases. frontiersin.org

Behavioral Resistance Adaptations

Behavioral resistance involves insects altering their behavior to avoid or reduce exposure to insecticides. storedproductinsects.comresearchgate.net This can manifest in several ways, including avoiding treated surfaces or changing feeding habits. freedompestservices.comresearchgate.net

Avoidance Behaviors in Response to this compound Exposure

While behavioral avoidance in response to insecticide exposure is a known resistance mechanism, specific detailed research findings on avoidance behaviors solely in response to this compound exposure were not prominently featured in the provided search results. Studies have documented avoidance behaviors in insects exposed to other insecticides, such as altered feeding behavior or avoidance of treated areas. storedproductinsects.commdpi.com This general mechanism could potentially apply to this compound, but specific studies confirming this for this compound were not found.

Changes in Locomotor Activity and Host-Seeking Strategies in Resistant Populations

Changes in locomotor activity can be a consequence of insecticide exposure, with some studies on other insecticides showing altered activity levels in resistant populations. scielo.brresearchgate.netnih.gov Similarly, changes in host-seeking strategies can contribute to behavioral resistance by reducing contact with treated hosts or environments. freedompestservices.com However, specific research detailing changes in locomotor activity or host-seeking strategies specifically in populations resistant to this compound were not found in the provided search results. Research on other compounds indicates that sublethal exposures can impact mobility and orientation mdpi.comufl.edu, but direct evidence tied to this compound resistance in the provided context is limited.

Population Genetics and Evolution of Resistance to this compound

The evolution of insecticide resistance is fundamentally a process of population genetics, involving changes in allele frequencies over generations under selection pressure from insecticide application. cornell.eduwikipedia.org Resistance is often conferred by hereditary factors, and the rate of evolution can be influenced by factors such as the initial frequency of resistance alleles and the presence of refuges. fao.orggoogle.com

Quantitative Trait Loci (QTL) Mapping for Resistance Genes

Analytical Methodologies for Demeton O and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating Demeton-O and its metabolites from complex sample matrices and from each other, enabling their subsequent detection and quantification.

Gas Chromatography (GC) Applications in Environmental and Biological Samples

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. pharmacyjournal.org It is widely applied for the determination of pesticide residues in environmental and biological samples. mdpi.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases. pharmacyjournal.org

GC coupled with various detectors is used for this compound analysis. A nitrogen-phosphorus detector (NPD) is often chosen due to its selectivity for organophosphorus compounds. sigmaaldrich.com Gas chromatography with atomic emission detection (GC/AED) can also be used, providing elemental information for identification and quantitation. epa.gov When analyzing Demeton (B52138) (the mixture of this compound and Demeton-S), two distinct peaks are typically observed in the chromatogram corresponding to the two isomers. epa.gov

GC methods have been developed for the determination of Demeton and its metabolites in various matrices, including vegetables and air. nih.gov Recoveries in vegetable samples using a GC method have been reported in the range of 77-105%. nih.gov While GC-MS (gas chromatography-mass spectrometry) in selected ion monitoring (SIM) mode can be used, matrix interference can sometimes pose challenges for peak identification and accurate quantitation, potentially necessitating a more selective mass detector like GC-MS/MS. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique particularly suited for the trace analysis of polar and less volatile compounds, including this compound and its metabolites. mdpi.com LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This hyphenated technique allows for the separation of complex mixtures and the selective detection and quantification of target analytes based on their mass-to-charge ratio and fragmentation patterns. lcms.cz

LC-MS/MS is widely used for multi-residue pesticide analysis in various complex matrices, such as food, water, and biological specimens. lcms.czshimadzu.comresearchgate.net The use of triple quadrupole mass spectrometers (MS/MS) in multiple reaction monitoring (MRM) mode provides enhanced selectivity and sensitivity, which is crucial when dealing with complex sample matrices that may contain interfering co-extractives. lcms.czeurl-pesticides.eu

Methods utilizing LC-MS/MS have been established for the identification and quantitation of this compound and its metabolites. For instance, LC-MS methods have been developed for the detection of oxydemeton-methyl (B133069) (a related compound) and its metabolite demeton-S-methylsulfon in biological specimens like human blood and tissues, demonstrating high sensitivity with low limits of detection. researchgate.net Online solid-phase extraction coupled with ultra-performance liquid chromatography-triple quadrupole mass spectrometry (online-SPE-UPLC-MS/MS) has been developed for the rapid screening and determination of pesticides, including Demeton O & S, in raw and drinking water, offering high analytical speed and sensitivity. chrom-china.com

Data from LC-MS/MS analysis can include information on precursor ions, product ions, and collision energies used for fragmentation, which are essential for the identification and quantification of this compound and its metabolites. lcms.czshimadzu.com

Spectroscopic Characterization of this compound and its Degradation Products

Spectroscopic techniques provide valuable information about the structure and chemical environment of this compound and its degradation products, aiding in their identification and the study of their transformation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including pesticides and their metabolites. core.ac.uk NMR provides detailed information about the connectivity of atoms and the functional groups within a molecule based on the magnetic properties of atomic nuclei, particularly 1H and 13C. core.ac.uk

NMR spectroscopy can be used to confirm the chemical structure of this compound and its degradation products. Different NMR experiments, such as 1D (e.g., 1H NMR, 13C NMR) and 2D techniques (e.g., COSY, HSQC, HMBC), provide complementary information for assigning signals and determining the complete molecular structure. core.ac.ukmdpi.com HMBC, for instance, is particularly useful for establishing long-range correlations between protons and carbons, which can help in elucidating the structure of complex molecules or those with limited protons. core.ac.uknih.gov

NMR has been applied in studies investigating the degradation of organophosphorus compounds. For example, NMR methods have been used to analyze the degradation of demeton-S-methyl by microorganisms, allowing for the identification of metabolites. researchgate.net 31P NMR spectroscopy can be particularly informative for phosphorus-containing compounds like this compound, providing insights into the chemical environment of the phosphorus atom and changes occurring during degradation. researchgate.net

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Enzymatic Breakdown Monitoring

Surface-Enhanced Raman Spectroscopy (SERS) is a spectroscopic technique that provides enhanced Raman scattering signals of analytes adsorbed onto plasmonic nanostructures, typically made of silver or gold. researchgate.net This enhancement allows for the detection and identification of trace quantities of chemicals. researchgate.net

SERS has been explored for monitoring the enzymatic breakdown of organophosphates. researchgate.netrsc.org In situ microfluidic SERS assays have been developed to probe the breakdown of organophosphate simulants, such as demeton S, by enzymes like organophosphorus hydrolase (OPH). researchgate.netrsc.orgrsc.org By monitoring the SERS spectra of the enzymatic reaction in real-time within a microfluidic device, researchers can observe the formation of breakdown products, such as thiol-containing compounds, which exhibit characteristic Raman signals enhanced by the plasmonic nanostructures. researchgate.netrsc.orgrsc.org This approach demonstrates the potential of SERS for monitoring the kinetics of enzymatic degradation of organophosphates in miniaturized systems. rsc.orgrsc.org

Sample Preparation and Extraction Protocols for Complex Matrices

Analyzing this compound and its metabolites in complex matrices like environmental samples (water, soil), biological fluids (blood, tissue), and food requires effective sample preparation and extraction protocols. These steps are crucial for isolating the target analytes from the matrix, removing interfering substances, and concentrating the analytes to achieve adequate sensitivity. hpst.czresearchgate.net

Various extraction techniques are employed depending on the matrix and the properties of the analytes. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods used for pesticide residue analysis. researchgate.netresearchgate.net SPE, which involves the partitioning of analytes between a liquid sample and a solid sorbent, is widely used for sample cleanup and preconcentration. researchgate.netresearchgate.net Different types of SPE cartridges or sorbents can be used depending on the chemical properties of the analytes and the matrix. For example, C18 cartridges have been used for the extraction of oxydemeton-methyl and its metabolite from biological specimens. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation approach for multi-residue pesticide analysis in food and agricultural products. hpst.cznih.gov The QuEChERS method typically involves acetonitrile (B52724) extraction followed by a salting-out step and dispersive solid-phase extraction (dSPE) cleanup using sorbents like PSA (primary-secondary amine) and GCB (graphitized carbon black) to remove matrix co-extractives. sigmaaldrich.comhpst.cznih.gov Automated pressurized liquid extraction (PLE) is another technique used for extracting pesticide residues from complex matrices like tea and coffee, aiming to minimize manual steps and reduce potential for human error. eurl-pesticides.eu

Matrix effects, where co-extractives from the sample matrix can affect the analytical signal (enhancement or suppression), are a significant consideration in pesticide analysis, particularly in GC and LC-MS/MS. sigmaaldrich.comnih.gov To compensate for matrix effects, matrix-matched standards are often used for calibration. sigmaaldrich.comnih.gov

The specific sample preparation protocol for this compound and its metabolites will depend on the nature of the sample matrix and the analytical technique to be used. The goal is always to obtain a clean extract containing the target analytes at a concentration suitable for detection and quantification.

Optimized Solvent Extraction Methodologies

Solvent extraction is a fundamental step in the analysis of this compound and its metabolites from environmental samples. The choice of solvent and extraction technique is critical for achieving efficient recovery of the target analytes from complex matrices such as water, soil, and biological samples.

For aqueous samples, extraction is commonly performed at a neutral pH using solvents like methylene (B1212753) chloride epa.govnemi.gov. Techniques such as separatory funnel liquid-liquid extraction (Method 3510) or continuous liquid-liquid extraction (Method 3520) can be employed epa.govnemi.gov.

Solid matrices, including soil, clays, sediments, sludges, and solid waste, require different solvent systems and extraction methods whiob.ac.cn. Mixtures of hexane-acetone (1:1) or methylene chloride-acetone (1:1) are frequently used as extraction solvents epa.govnemi.gov. Various techniques are applicable for solid sample extraction, including Soxhlet extraction (Method 3540 or 3541), automated Soxhlet extraction, pressurized fluid extraction (Method 3545), microwave-assisted extraction (Method 3546), and ultrasonic extraction (Method 3550) epa.govnemi.govwhiob.ac.cn.

Accelerated Solvent Extraction (ASE) is an extraction technique that utilizes elevated temperatures and pressures to enhance extraction kinetics, reducing both extraction time and solvent consumption compared to traditional methods like Soxhlet extraction whiob.ac.cnfishersci.com. Studies have shown that ASE can effectively extract pesticide residues, including this compound and Demeton-S, from food samples like apples and carrots using an ethyl acetate/cyclohexane mixture (1:1, v/v) as the solvent fishersci.com. Recoveries for this compound and Demeton-S in fortified apple and carrot samples using ASE were reported, although some loss during post-extraction cleanup or GC analysis was indicated for these compounds fishersci.com.

Microwave solvent extraction is another technique that uses microwave energy to heat the sample and solvent in a closed vessel, achieving analyte recoveries comparable to Soxhlet extraction with less solvent and time whiob.ac.cn. This method is applicable for extracting organophosphorus pesticides from solid matrices whiob.ac.cn. However, some compounds, including this compound and Demeton-S, may appear to degrade under microwave-assisted extraction conditions researchgate.net.

The selection of an appropriate solvent system is paramount and should be capable of providing optimal and reproducible recovery of the target analytes from the specific sample matrix at the concentrations of interest epa.gov. The analyst must validate the performance of the chosen solvent system for the analytes and matrices under investigation epa.gov.

Solid-Phase Extraction (SPE) and Cleanup Techniques for Matrix Interference Reduction

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation, offering advantages in concentrating analytes and reducing matrix interferences biotage.commdpi.com. SPE can be applied to both aqueous and solid samples epa.govnemi.gov.

For aqueous samples, SPE using materials like C18 disks has been employed for the extraction of organophosphorus pesticides, including this compound and Demeton-S biotage.com. Automated SPE systems can provide benefits such as reduced solvent usage, elimination of emulsions, improved recoveries, and increased sample throughput biotage.com.

In the analysis of solid samples, such as soil or tobacco, SPE is often used as a cleanup step after initial solvent extraction to remove interfering substances from the extract mdpi.com. For instance, in the analysis of pesticide residues in tobacco, mini solid-phase extraction (mini-SPE) has been developed as a cleanup method after extraction with solvents like acetonitrile-0.1% acetic acid mdpi.com. This mini-SPE method demonstrated higher sample purity compared to traditional SPE and dispersed-SPE mdpi.com.

Various cleanup steps can be applied to extracts depending on the nature of the matrix interferences and the target analytes epa.govnemi.gov. Suggested cleanup techniques include using adsorbents like alumina (B75360) (Method 3610), Florisil (Method 3620), and silica (B1680970) gel (Method 3630), as well as techniques like gel permeation chromatography (Method 3640) and sulfur cleanup (Method 3660) epa.govnemi.gov.

The presence of matrix interferences can significantly impact the accuracy and sensitivity of analytical methods, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) where matrix effects can lead to signal enhancement or suppression researchgate.net. Effective cleanup procedures, such as SPE, are therefore essential to minimize these interferences.

Method Validation, Quality Assurance, and Quality Control in Environmental Monitoring

Ensuring the reliability and accuracy of analytical data for this compound and its metabolites in environmental monitoring requires rigorous method validation, quality assurance (QA), and quality control (QC) procedures epa.govdtic.milnv.gov.

Method validation involves demonstrating that an analytical method is suitable for its intended purpose. This typically includes evaluating parameters such as accuracy, precision, sensitivity (limit of detection and limit of quantification), linearity, and specificity mdpi.com. For example, in a study analyzing pesticide residues in tobacco, a method combining mini-SPE and GC-QTOF/MS was validated, showing satisfactory recoveries and precision for many pesticides, including this compound mdpi.com.

Quality assurance encompasses a broader system of activities designed to ensure that the entire monitoring process, from sample collection to data reporting, is performed correctly and the results are of known and acceptable quality epa.govdtic.milnv.gov. A structured planning document, such as a Quality Assurance Project Plan (QAPP) or a Sampling and Analysis Plan (SAP), is crucial for translating project objectives into specific instructions for implementation and assessment epa.govnv.govca.govwa.gov.

Quality control involves the specific technical activities that measure and control the quality of the data as they are being generated epa.govdtic.mil. This includes the analysis of QC samples within each analytical batch epa.govnemi.gov. Common QC samples include method blanks, laboratory control samples (LCS), and matrix spike samples epa.govnemi.gov.

Method blanks are analyzed to check for contamination introduced during the analytical procedure epa.gov. Laboratory control samples, prepared by spiking a clean matrix with known concentrations of the target analytes, are used to assess the accuracy and precision of the method in a interference-free matrix epa.gov. Matrix spike samples, prepared by adding known amounts of analytes to actual environmental samples, help evaluate the effect of the sample matrix on method performance (precision and accuracy) epa.govnemi.gov.

The use of surrogates is also recommended, particularly if multiple analytes are being measured epa.gov. Surrogates are compounds similar in analytical behavior to the target analytes but not expected to be present in the samples epa.gov. They are added to all samples and QC samples to monitor method performance and matrix effects epa.gov.

Regular analysis of QC samples allows laboratories to document the effect of the matrix on method performance and ensure that the analytical system is operating within acceptable limits epa.govnemi.gov. Performance data obtained during method validation and routine QC analyses serve as guidance for evaluating the reliability of the results whiob.ac.cnbiotage.com.

Environmental monitoring programs often adhere to standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), which include detailed QA/QC procedures epa.govnemi.govbiotage.comnv.govwa.govepa.gov. These methods outline specific requirements for sample handling, extraction, cleanup, analysis, and quality control to ensure the generation of defensible data.

Agricultural and Ecologically Oriented Research Perspectives

Systemic Action and Translocation Studies in Plant Systems

Demeton (B52138), the mixture containing Demeton-O and Demeton-S, functions as a systemic insecticide. herts.ac.uknih.gov This systemic action means the compound can be absorbed by the plant and moved throughout its tissues, providing protection against feeding insects. nih.govbeyondpesticides.org Studies have investigated the mechanisms and efficiency of this translocation within various plant types.

Both this compound and Demeton-S isomers have been shown to act systemically when applied via the roots from solution or soil. cambridge.org Translocation of these isomers occurs from older to younger leaves in broad beans, typically in sufficient quantities to affect aphids feeding on the plant. cambridge.org However, the quantity translocated downwards within the plant is reported to be small. cambridge.org Environmental factors, such as low light intensity before and after treatment, have been observed to reduce the quantity of Demeton-S translocated. cambridge.org

Demeton is readily absorbed and translocated by plants. epa.gov The systemic behavior of pesticides, including organophosphate compounds like demeton, allows for distribution throughout plant tissues, potentially conferring insecticidal properties to new plant growth and areas difficult to reach by contact application. beyondpesticides.org

Absorption, Distribution, and Metabolism within Plant Tissues

The absorption and distribution of demeton isomers within plant tissues are key aspects of their systemic action. Demeton-S has been shown to penetrate rapidly into plants. nih.gov Following topical application of Demeton-S to cotton, this isomer accumulated rapidly in the leaves. nih.govnih.gov

The metabolism of demeton in plants has been investigated, and it is considered adequately understood. epa.gov The thiono compound, this compound, is known to be readily converted to the thiol form, Demeton-S. inchem.org Identified metabolites of demeton in plants include oxidative products such as sulfoxide (B87167) and sulfone derivatives of both isomers. epa.govnih.gov Hydrolysis products are also expected to occur from the oxidative products. epa.gov For instance, following application to plants, Demeton-S rapidly gives rise to metabolites, including the sulfoxide analog and some sulfone, some of which can persist for an extended period. nih.govnih.gov

While specific detailed metabolic pathways solely for this compound in plants are not extensively detailed in the provided sources, the metabolic fate of the demeton mixture and related methyl analogs (Demeton-S-methyl) in plants involves oxidation at the thioether sulfur to form sulfoxides and sulfones, as well as hydrolysis. epa.govnih.govfao.orgwikipedia.org

Residue Dynamics in Various Crop Matrices

The persistence and levels of pesticide residues in crops after application are critical for understanding potential exposure. Studies on residue dynamics have been conducted for demeton and its related compounds in various crop matrices.

Analytical methods have been developed for the simultaneous analysis of pesticide multiresidues, including this compound and Demeton-S, in crops. scispace.comresearchgate.net These methods often utilize techniques such as gas chromatography/mass spectrometry or ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry to detect and quantify residues in complex food and agricultural products. nih.govnih.gov

Data on residues in crops resulting from the use of Demeton-S-methyl, a related compound, have been summarized, and maximum residue limits have been recommended for a range of commodities. inchem.org Following the application of Demeton-S to plants, it rapidly produces metabolites, some of which have been observed to persist for as long as 15 weeks. nih.gov

The analysis of pesticide residues in diverse crop matrices, such as potato, cabbage, mandarin, brown rice, and soybean, presents analytical challenges due to their varying compositions. nih.gov Robust analytical methods are necessary to handle these different matrices effectively. nih.gov

Ecotoxicological Impact on Non-Target Terrestrial Organisms

Assessing the impact of pesticides like this compound on non-target terrestrial organisms is a crucial part of environmental risk assessment. This includes evaluating effects on beneficial insects, soil-dwelling organisms, and other wildlife. europa.euimdea.org

Insect Pollinator Interactions and Ecological Risk Assessment

Insect pollinators, such as honeybees, play a vital role in agriculture and natural ecosystems. nih.govresearchgate.net The potential impact of pesticides on these organisms is a significant concern. Ecological risk assessment for pesticides includes evaluating their toxicity to non-target arthropods like bees. europa.euriojournal.com

While specific ecotoxicity data solely for this compound on insect pollinators is limited in the provided results, data for related compounds offer insight. Demeton (the mixture of O and S isomers) is considered moderately toxic to honeybees. herts.ac.uk this compound-methyl, a closely related compound, is also reported to be moderately toxic to honeybees. herts.ac.uk Demeton-S-methyl is known to be toxic to bees. orst.edu

Research in this area focuses on understanding routes of exposure, the sensitivity of different pollinator species to pesticides, and the potential implications of exposure to multiple stressors. riojournal.com Assessing the risk to insect pollinators involves considering pesticide concentrations in relevant matrices and their toxicity. riojournal.com Climate change can also interact with pesticide use to affect plant-pollinator interactions. pressbooks.pub

Responses of Soil Micro- and Macro-fauna to this compound Exposure

Soil ecosystems are home to a diverse community of organisms, including micro- and macro-fauna, which are essential for soil health and nutrient cycling. encyclopedie-environnement.orgfrontiersin.orgresearchgate.netfao.org Evaluating the effects of pesticides on these organisms is important for understanding potential impacts on soil functions. europa.eu

Soil fauna can be broadly classified by size into microfauna (e.g., protozoa, nematodes), mesofauna (e.g., mites, collembolans), and macrofauna (e.g., earthworms, insects). frontiersin.orgresearchgate.netfao.org These organisms play various roles, including decomposition of organic matter, nutrient mineralization, and improving soil structure. researchgate.netfao.org

Specific data on the response of soil micro- and macro-fauna directly to this compound exposure is not extensively detailed in the provided sources. However, related compounds have been studied. This compound-methyl is considered moderately toxic to earthworms. herts.ac.uk Demeton-S-methyl has a relatively short half-life of approximately 5 hours in non-sterile soil, suggesting that soil microorganisms contribute to its degradation. inchem.org

The potential impact of pesticides on soil organisms is assessed as part of terrestrial ecotoxicology. europa.eu This includes considering effects on organisms important for proper soil function and nutrient cycling. europa.eu

Aquatic Ecotoxicology and Environmental Risk Assessment

The potential for pesticides to enter aquatic environments and affect aquatic organisms is a key area of environmental risk assessment. imdea.orgembrapa.brecetoc.org

Environmental risk assessment for aquatic ecosystems involves evaluating the exposure of organisms to chemicals and their potential toxic effects. imdea.org Regulatory frameworks in various countries establish limit values for pesticides in surface freshwater to protect aquatic ecosystems. embrapa.br Demeton (this compound, demeton-S) is listed as not registered in Brazil, with a defined limit value in water. embrapa.br

Aquatic toxicity data is often a primary source of information for assessing environmental hazards, although data for other compartments like soil and sediment are also important. ecetoc.org

Effects on Aquatic Invertebrate Populations

Research evaluating the risk of spray drift from Demeton-S-methyl applications has calculated acute toxicity-exposure ratios (TERs) for aquatic organisms. For Daphnia magna, the acute TERs were reported as 4.1 for arable applications at 1 meter and 0.4 for broadcast air-assisted applications at 3 meters. For Paphia laterisulca, the acute TERs were 0.8 and 0.09 for the same scenarios, respectively. These ratios help assess the potential risk to these populations under specific exposure conditions. This compound-methyl, a related compound, is noted as moderately toxic to honeybees and earthworms, but comprehensive ecotoxicity data for other organisms are indicated as missing. Certain sources broadly classify Demeton and its derivatives as "very toxic to aquatic life".

Bioaccumulation Potential in Aquatic Food Webs

The potential for a chemical compound to bioaccumulate in aquatic food webs is influenced by factors such as its hydrophobicity, metabolism within organisms, and persistence in the environment. Bioaccumulation refers to the uptake of a substance by an organism from all exposure routes (water, food, sediment), while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food web.

For Demeton-S-methyl, available information suggests a low risk of bioaccumulation in fish, based on its log Pow value of 1.3. The log P for Demeton (the mixture) is reported as 2.38 nih.gov. Log P or Log Kow values are often used as indicators of a substance's lipophilicity and potential to accumulate in fatty tissues; generally, compounds with higher values have a greater tendency to bioaccumulate. Values below 3 or 4 are typically associated with low bioaccumulation potential.

Metabolism plays a significant role in bioaccumulation; compounds that are rapidly metabolized by organisms are less likely to accumulate in tissues. Demeton is reported to be metabolized quickly, with a significant portion being excreted from the body within 24 hours in studies on mammals, suggesting it may not build up significantly in tissues nih.govnih.gov. While specific metabolic rates for this compound in aquatic organisms are not detailed in the provided sources, the general principle that rapid metabolism limits bioaccumulation is relevant. The metabolites of Demeton include sulfoxides and sulfones, formed by oxidation nih.govnih.gov. For oxydemeton-methyl (B133069) (a metabolite), the computed log P is -0.7, indicating very low lipophilicity.

Historical Scientific Use in Agricultural Pest Management Research

Demeton, the mixture containing this compound, was introduced in 1951 by Bayer and was historically significant as an organophosphate insecticide and acaricide nih.govherts.ac.uk. It was developed for the control of sucking insects and mites, such as aphids, sawflies, and spider mites, across a range of crops including fruits, vegetables, potatoes, and cereals herts.ac.uk. This compound-methyl, a related compound, was introduced later in 1957 and was also used against similar pests.

The introduction of synthetic organic compounds like Demeton marked a significant phase in the history of agricultural pest management, offering chemical control methods that were often more effective than earlier practices. Scientific research during this period focused on evaluating the efficacy of these new compounds against various agricultural pests and understanding their properties. Demeton was recognized for its systemic action, meaning it could be absorbed by the plant and translocated to make the plant toxic to feeding insects.

Over time, research in agricultural pest management evolved, driven by factors including the development of pesticide resistance in pest populations and growing concerns about the environmental and health impacts of widespread pesticide use. This led to the development of integrated pest management (IPM) strategies, which combine various control methods. Within this context, the scientific focus shifted, and many older organophosphate pesticides, including Demeton, are now considered obsolete in many regions due to their toxicity and environmental persistence concerns, although they may still be used in some countries herts.ac.uk. Demeton-S-methyl, for example, is no longer registered for use in the United States. Research into these historical pesticides now often centers on environmental monitoring, remediation, and understanding their long-term ecological consequences.

Q & A

Q. What are the key physicochemical properties of Demeton-O, and how do they influence experimental design?

this compound (C₈H₁₉O₄PS) has a molecular weight of 242.273 g/mol and an IUPAC Standard InChIKey (NMQDGOQOOUKIGM-UHFFFAOYSA-N) . Its organophosphate structure and solubility profile (lipophilic nature) dictate its environmental persistence and toxicity. When designing experiments, researchers should prioritize stability tests under varying pH and temperature conditions, as hydrolysis rates affect its degradation in environmental matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for quantification due to its volatility .

Q. What validated analytical methods are available for detecting this compound in environmental samples?

GC-MS and liquid chromatography-tandem MS (LC-MS/MS) are widely used. For GC-MS, optimize column selection (e.g., DB-5MS) and ionization parameters to reduce interference from co-eluting organophosphates. Include internal standards (e.g., deuterated analogs) to correct matrix effects. Validation should follow ISO/IEC 17025 guidelines, assessing linearity (R² > 0.995), recovery rates (70–120%), and limits of detection (LOD < 0.1 µg/L) .

Q. How do researchers address contradictions in toxicity data for this compound across studies?

Discrepancies often arise from differences in test organisms, exposure durations, or metabolite profiling. For example, acetylcholinesterase inhibition in rodents may vary due to hepatic metabolism rates. To resolve contradictions, conduct comparative studies using standardized OECD Test Guidelines (e.g., TG 423) and report detailed experimental conditions (e.g., temperature, solvent carriers) .

Advanced Research Questions

Q. What experimental strategies are effective for isolating and characterizing this compound degradation products in soil?

Use accelerated solvent extraction (ASE) with acetone:hexane (1:1) for soil samples, followed by solid-phase extraction (SPE) cleanup. Degradation products like oxon analogs can be identified via high-resolution MS (HRMS) and NMR. For mechanistic insights, employ stable isotope-labeled this compound in microcosm studies to track transformation pathways .

Q. How can computational models improve the prediction of this compound’s ecological impact?

Apply quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation factors (BCF) and toxicity thresholds. Molecular docking simulations can predict acetylcholinesterase binding affinity. Validate models with field data from contaminated sites, incorporating variables like soil organic carbon content and microbial activity .

Q. What are the challenges in synthesizing this compound isotopologs for tracer studies, and how are they mitigated?

Deuterium or ¹³C labeling at the ethyl or methyl groups requires precise control of reaction conditions (e.g., Pd/C catalysis for H/D exchange). Challenges include isotopic scrambling and reduced yield. Purify intermediates via preparative HPLC and confirm isotopic purity using nuclear magnetic resonance (NMR) and isotope ratio MS .

Q. How do researchers design dose-response studies to account for this compound’s non-linear toxicokinetics?

Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution-metabolism-excretion (ADME) processes. In vitro assays (e.g., hepatocyte metabolism) inform model parameters. Validate with in vivo data from multiple dose levels (e.g., 0.1–10 mg/kg) and time points to capture saturation kinetics .

Q. What statistical approaches are optimal for analyzing low-concentration this compound data with high background noise?

Apply robust regression models (e.g., Theil-Sen estimator) resistant to outliers. For censored data (values below LOD), use maximum likelihood estimation (MLE) or multiple imputation. Principal component analysis (PCA) can disentangle signal from noise in multi-matrix studies (water, soil, biota) .

Methodological Considerations

  • Data Validation : Cross-reference NIST Chemistry WebBook entries (e.g., retention indices, spectral libraries) to confirm this compound identity .
  • Interdisciplinary Collaboration : Integrate toxicology, environmental chemistry, and computational biology to address multi-faceted research questions .
  • Ethical Reporting : Disclose detection limits and uncertainty intervals in publications to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.